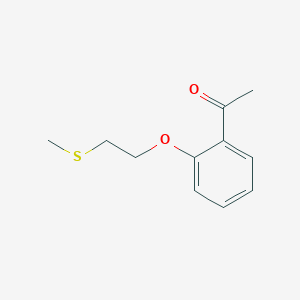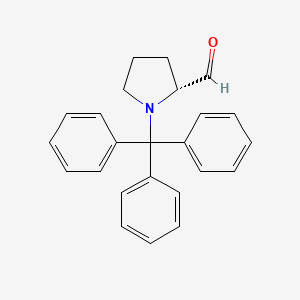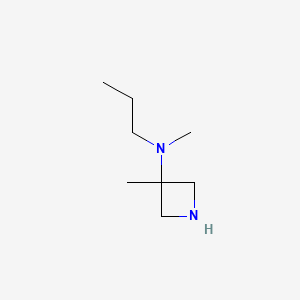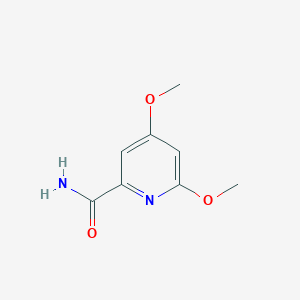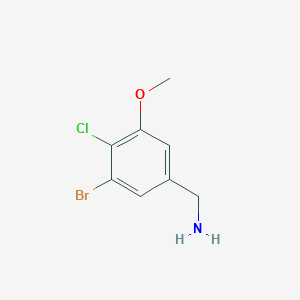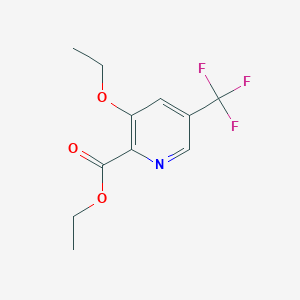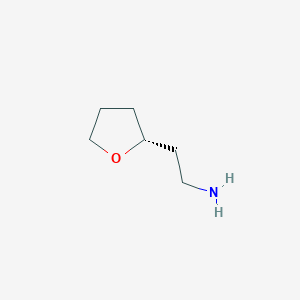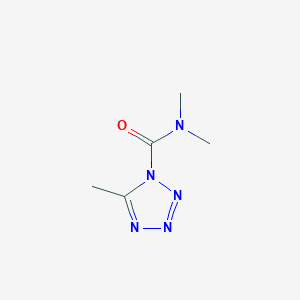
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by ytterbium triflate (Yb(OTf)3) and proceeds under mild conditions . Another method involves the use of diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted reactions and heterogeneous catalysts like silica-supported sodium hydrogen sulfate can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or nitrobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its effectiveness as a ligand or catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
1,2,4-triazole: Another nitrogen-rich heterocycle with comparable chemical behavior.
Uniqueness
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H9N5O |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
N,N,5-trimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-4-6-7-8-10(4)5(11)9(2)3/h1-3H3 |
InChI-Schlüssel |
IYKGNJYYLJAEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)

![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
